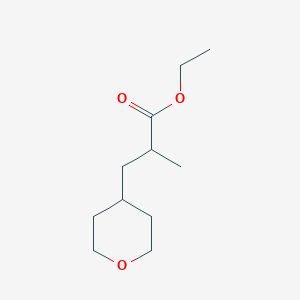

Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-methyl-3-(oxan-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSBWIZPUJXIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

In terms of pharmacokinetics, esters are usually rapidly hydrolyzed in the body into their corresponding alcohols and acids, which can then be further metabolized or excreted . The rate of this hydrolysis can be influenced by various factors, including the structure of the ester itself and the presence of esterase enzymes, which can vary between individuals and species .

The action environment, or the conditions under which the ester is administered, can also impact its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can influence the rate of ester hydrolysis .

Biological Activity

Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic areas. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a distinctive structure characterized by an ethyl ester group, a methyl substituent, and a tetrahydropyran ring. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. Additionally, it may interact with cellular receptors and influence signaling pathways, thereby affecting various biological processes.

Enzyme Interactions

The carboxylic acid group in related compounds has been shown to form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The tetrahydropyran ring may interact with hydrophobic pockets within proteins, further influencing their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have been evaluated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some research has pointed towards the anti-inflammatory potential of compounds containing similar functional groups. These compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Neuroprotective Properties : There is emerging evidence that certain derivatives may possess neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .

Research Findings and Case Studies

Several studies have investigated the biological activities associated with this compound or its analogs:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-methyl-3-(oxan-4-yl)propanoate shares functional similarities with other ethyl esters but differs in substituent groups. Below is a comparative analysis based on structural analogs and their reported properties:

Key Observations:

Structural Impact on Aroma: Linear esters (e.g., ethyl hexanoate) are associated with banana or apple notes due to their straightforward hydrocarbon chains . Bulky or functionalized substituents alter aroma profiles. For example, the methylthio group in ethyl 3-(methylthio)propanoate introduces sulfurous or tropical nuances , while the oxan-4-yl group in the target compound may impart floral or herbal notes, though this requires empirical validation.

Concentration and Odor Activity: Ethyl hexanoate dominates in pineapple pulp (106.21 µg/kg) due to its low odor threshold and high volatility . Ethyl 3-(methylthio)propanoate, despite lower volatility, exhibits high OAVs owing to its potent aroma contribution .

Synthesis and Stability :

- Ethyl esters are typically formed via enzymatic esterification (e.g., in fermented foods) or chemical synthesis .

- The oxan-4-yl group may require specialized synthesis routes, such as cyclization or etherification , which could affect production scalability .

- Stability: Cyclic ethers like oxan-4-yl are less prone to hydrolysis than thioethers (e.g., methylthio group), suggesting superior chemical stability for the target compound .

Applications: Linear esters (ethyl hexanoate, ethyl propanoate) are widely used in food flavoring and beverage aromas . this compound’s unique structure may make it suitable for pharmaceutical intermediates or niche fragrances requiring sustained release profiles.

Preparation Methods

Preparation Methods of Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Esterification of 2-methyl-3-(oxan-4-yl)propanoic Acid

One of the most common synthetic routes to this compound involves the acid-catalyzed esterification of the corresponding carboxylic acid, 2-methyl-3-(oxan-4-yl)propanoic acid, with ethanol. This reaction typically employs a strong acid catalyst such as sulfuric acid or acidic ion-exchange resins and is conducted under reflux conditions to drive the reaction to completion.

Reaction Conditions:

- Reactants: 2-methyl-3-(oxan-4-yl)propanoic acid and ethanol

- Catalyst: Concentrated sulfuric acid or acidic ion-exchange resin

- Temperature: Reflux (approximately 78°C for ethanol)

- Reaction Time: 4–8 hours

- Solvent: Ethanol (also serves as reactant)

- Workup: Removal of water by azeotropic distillation or molecular sieves to shift equilibrium toward ester formation

Reaction Scheme:

$$

\text{2-methyl-3-(oxan-4-yl)propanoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

$$

Yield and Purity:

- Typical yields range from 75% to 90%, depending on reaction time and catalyst loading.

- Purification is achieved by distillation or column chromatography to isolate the ester with high purity (>90%).

Nucleophilic Substitution via Ring-Opening of Tetrahydropyran

An alternative synthetic approach involves the nucleophilic ring-opening of tetrahydropyran (oxan) derivatives using ethyl 2-bromopropanoate as the electrophile. This reaction is facilitated by a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Reaction Conditions:

- Reactants: Tetrahydropyran (oxan) and ethyl 2-bromopropanoate

- Base: Sodium hydride (NaH)

- Solvent: Dimethylformamide (DMF)

- Temperature: Room temperature to 60°C

- Reaction Time: 2–6 hours

Reaction Scheme:

$$

\text{Tetrahydropyran} + \text{Ethyl 2-bromopropanoate} \xrightarrow[\text{DMF}]{\text{NaH}} \text{this compound}

$$

Notes:

- The base deprotonates the oxan ring, generating a nucleophile that attacks the alkyl bromide, resulting in substitution.

- The reaction requires careful control of moisture and temperature to avoid side reactions.

- Yields are generally moderate to high (65–85%), with purification by chromatography.

Industrial Production Methods

For large-scale production, continuous flow processes have been developed to improve efficiency and yield. These methods often use acidic ion-exchange resins as catalysts for esterification, allowing for catalyst recovery and reuse. High-pressure reactors can be employed to accelerate reaction rates and improve control over reaction parameters.

Features of Industrial Methods:

| Feature | Description |

|---|---|

| Catalyst | Acidic ion-exchange resins or sulfuric acid |

| Reactor Type | Continuous flow or high-pressure batch reactors |

| Reaction Time | Reduced due to enhanced mixing and heat transfer |

| Yield | Typically >85% with optimized conditions |

| Environmental Considerations | Reduced waste and catalyst recycling |

These industrial adaptations help meet commercial demand while maintaining product quality and minimizing environmental impact.

Analytical Data and Reaction Monitoring

To ensure the successful preparation of this compound, several analytical techniques are employed:

| Technique | Purpose | Key Features to Monitor |

|---|---|---|

| ¹H NMR | Confirm ester formation and ring integrity | Ethyl ester CH₃ triplet (~1.2–1.4 ppm), CH₂ quartet (~4.1–4.3 ppm), oxan ring protons (3.4–4.0 ppm), methyl doublet (~1.5 ppm) |

| ¹³C NMR | Carbon environment identification | Carbonyl carbon (~170–175 ppm), oxan ring carbons (~60–80 ppm), ethyl ester carbons (~14 ppm CH₃, ~60 ppm CH₂) |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peaks [M+H]⁺ or [M+Na]⁺ consistent with C11H20O3 |

| IR Spectroscopy | Functional group identification | Ester C=O stretch (~1735 cm⁻¹), C–O stretch (~1100–1300 cm⁻¹) |

These techniques collectively verify the identity, purity, and structural integrity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | 2-methyl-3-(oxan-4-yl)propanoic acid + ethanol | H₂SO₄ or acidic resin | Ethanol | Reflux (~78°C) | 4–8 hours | 75–90 | Requires water removal for equilibrium shift |

| Nucleophilic substitution | Tetrahydropyran + ethyl 2-bromopropanoate | NaH | DMF | RT to 60°C | 2–6 hours | 65–85 | Sensitive to moisture, requires dry conditions |

| Industrial continuous flow | Same as esterification | Acidic ion-exchange resins | Ethanol | Controlled (varies) | Shortened | >85 | Catalyst reuse, scalable process |

Research Findings and Optimization Notes

- Catalyst Loading: Increasing acid catalyst concentration improves esterification rate but may promote side reactions; optimal loading balances yield and purity.

- Temperature Control: Maintaining reflux temperature ensures sufficient energy for esterification without decomposing sensitive oxan ring.

- Solvent Purity: Anhydrous ethanol and dry solvents are critical, especially for nucleophilic substitution, to prevent hydrolysis or side reactions.

- Reaction Monitoring: TLC and NMR monitoring facilitate determination of reaction completion and minimize overreaction.

- Purification: Column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures effectively isolates the pure ester.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-methyl-3-(oxan-4-yl)propanoate?

The compound can be synthesized via diboron reagent activation, as described in General Procedure 1 (). A typical protocol involves reacting methyl or ethyl esters with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under mild conditions. Purification is achieved via flash chromatography on silica gel, yielding a colorless oil. Key steps include optimizing reaction temperatures (e.g., 25–50°C) and stoichiometric ratios to avoid side reactions like ester hydrolysis. Characterization via NMR and HRMS confirms the product (e.g., δ 2.64 ppm for the propanoate backbone) .

Q. How is the structural integrity of this compound validated?

Structural validation requires a combination of spectroscopic techniques:

- GC-FID/MS identifies monomeric fragments and confirms purity ().

- HSQC NMR resolves - correlations, particularly for the oxan-4-yl and propanoate moieties ().

- Single-crystal X-ray diffraction (using SHELX programs like SHELXL) provides definitive bond-length and angle data, critical for resolving stereochemical ambiguities ( ).

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). However, prolonged exposure to moisture or acidic/basic environments may hydrolyze the ester group. Stability tests using TLC or NMR (monitoring ester peak integrity at δ 4.1–4.02 ppm) are advised ().

Q. Which analytical techniques are most effective for quantifying impurities?

- HPLC-PDA at 210–220 nm detects polar impurities.

- HRMS (ESI+) with a tolerance of ±0.0001 Da identifies trace byproducts (e.g., boronate intermediates) ().

- Elemental analysis (C, H, N) validates purity ≥95% ().

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., THF) improve boron reagent activation ().

- Catalyst tuning : Transition-metal catalysts (e.g., Pd) may suppress side reactions ( ).

- Kinetic studies : Monitoring reaction progress via NMR (e.g., disappearance of starting material peaks at δ 3.65 ppm) identifies rate-limiting steps ().

Q. What mechanistic insights explain the reductive stabilization of intermediates during synthesis?

Reductive stabilization, observed in lignin deconstruction (), involves heterogenous metal catalysts (e.g., Ni or Ru) that hydrogenate reactive intermediates. For this compound, analogous pathways may involve boronate intermediates (). Van Krevelen diagrams (H/C vs. O/C ratios) track functional group transformations ().

Q. How do computational models assist in predicting reaction outcomes?

Q. How should researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts)?

Discrepancies may arise from solvent polarity or tautomerism. Strategies include:

Q. What role do solvent effects play in functional group transformations (e.g., oxidation of the oxan-4-yl group)?

Protic solvents (e.g., MeOH) stabilize carbocation intermediates during oxidation, while aprotic solvents (e.g., DCM) favor radical pathways. For example, oxidizing agents like KMnO in acidic MeOH selectively target the oxan-4-yl group ().

Q. How can the compound be derivatized for specialized applications (e.g., chiral catalysis)?

- Enantioselective synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct asymmetric induction ().

- Biotransformation : Enzymatic ester hydrolysis (e.g., lipases) generates enantiopure acids ().

- Click chemistry : Thiol-ene reactions with sulfanylpropanoate derivatives enable polymer conjugation ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.